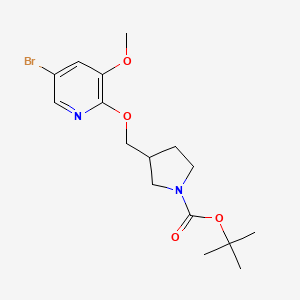

Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate

Description

Historical Context and Development of Heterocyclic Compounds

The development of heterocyclic chemistry represents one of the most significant achievements in organic chemistry, with its origins tracing back to the early nineteenth century. Historical records indicate that the systematic study of heterocyclic compounds began in the 1800s, marking the beginning of a field that would eventually encompass more than half of all known chemical compounds. The discovery of fundamental heterocyclic structures occurred during the mid-1800s, when both pyridine and pyrrole were first identified in an oily mixture formed by the strong heating of bones. This early discovery established the foundation for understanding nitrogen-containing heterocycles, which would later prove essential for the development of compounds like tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate.

The evolution of heterocyclic chemistry accelerated throughout the nineteenth and twentieth centuries, with significant milestones including the isolation of alloxan from uric acid in 1818 by Brugnatelli. These early discoveries revealed the prevalence of heterocyclic structures in biological systems, leading to the recognition that heterocyclic compounds constitute the largest and most varied family of organic compounds. The systematic understanding of five-membered and six-membered heterocycles, particularly those containing nitrogen, oxygen, and sulfur atoms, provided the theoretical framework necessary for the development of complex molecules incorporating multiple heterocyclic units. Modern heterocyclic chemistry has demonstrated that approximately 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles, underscoring the continued importance of this field.

The development of protective group chemistry, particularly the tert-butyloxycarbonyl protecting group system, emerged as a crucial advancement in the mid-twentieth century. The tert-butyloxycarbonyl protecting group became an essential tool in organic synthesis due to its acid-labile nature and compatibility with various reaction conditions. This protective group strategy enabled the synthesis of complex molecules containing sensitive amino functionalities, such as those found in pyrrolidine derivatives. The integration of protective group chemistry with heterocyclic synthesis has facilitated the preparation of structurally complex compounds that incorporate multiple functional groups and ring systems in a controlled manner.

Structural Significance in Heterocyclic Chemistry

This compound exemplifies the structural complexity achievable through the combination of multiple heterocyclic systems. The compound incorporates both five-membered and six-membered nitrogen-containing heterocycles, specifically a pyrrolidine ring and a pyridine ring, connected through an ether linkage. This architectural arrangement demonstrates the principle of heterocyclic diversity, where different ring sizes and heteroatom positioning create distinct chemical environments and properties. The pyrrolidine moiety, classified as a saturated five-membered nitrogen heterocycle, provides conformational flexibility that influences the overall molecular geometry and reactivity.

The pyridine component represents a six-membered aromatic nitrogen heterocycle, which contributes electronic properties distinct from those of the pyrrolidine ring. The substitution pattern on the pyridine ring, featuring a bromine atom at the 5-position and a methoxy group at the 3-position, creates an asymmetric electronic distribution that affects the compound's reactivity and intermolecular interactions. The presence of the bromine substituent introduces the possibility of further functionalization through cross-coupling reactions, while the methoxy group provides both steric and electronic influences on the pyridine ring system. These structural features collectively contribute to the compound's potential utility in synthetic chemistry and materials applications.

The ether linkage connecting the pyrrolidine and pyridine systems through a methylene bridge creates a flexible tether that allows for conformational variability while maintaining the integrity of both heterocyclic units. This structural arrangement is particularly significant because it enables the compound to adopt multiple conformations that may be relevant for different chemical interactions or biological activities. The conformational flexibility of the pyrrolidine ring, which can adopt various envelope and twisted conformations, adds another dimension to the structural complexity of the molecule. The combination of rigidity in the aromatic pyridine system and flexibility in the saturated pyrrolidine ring creates a balanced structural framework that exemplifies modern heterocyclic design principles.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows the established principles of International Union of Pure and Applied Chemistry nomenclature for complex heterocyclic compounds. The name reflects the hierarchical structure of the molecule, beginning with the tert-butyl ester functionality and progressing through the pyrrolidine ring system to the substituted pyridine moiety. The pyrrolidine ring serves as the primary structural unit, with the carboxylate function at the 1-position indicating attachment to the nitrogen atom. The numbering system for the pyrrolidine ring follows the Hantzsch-Widman nomenclature rules, where the nitrogen atom receives position 1, and subsequent carbon atoms are numbered sequentially.

The pyridine component is described as 5-bromo-3-methoxypyridin-2-yloxy, indicating the specific substitution pattern and the point of attachment to the linker methylene group. The bromine atom occupies position 5 of the pyridine ring, while the methoxy group is located at position 3, and the oxygen atom connecting to the methylene bridge is attached at position 2. This nomenclature system provides unambiguous identification of the compound's structure and enables precise communication regarding its chemical composition. The systematic name also reflects the compound's classification within the broader category of N-protected amino acid derivatives, specifically pyrrolidine carboxylate esters.

According to the Chemical Abstracts Service classification system, the compound bears the registry number 1186311-11-4, which provides a unique identifier for this specific molecular structure. The Harmonized System code 2933990090 classifies the compound within the category of heterocyclic compounds with nitrogen heteroatoms, reflecting its inclusion in international trade and regulatory frameworks. This classification system recognizes the compound's heterocyclic nature and distinguishes it from other organic compound categories based on its structural characteristics. The International Union of Pure and Applied Chemistry classification places the compound within the pyrrolidine derivatives category, specifically as a 1-carboxylate-substituted pyrrolidine with additional heterocyclic functionality.

| Property | Value | Classification |

|---|---|---|

| Chemical Abstracts Service Number | 1186311-11-4 | Unique identifier |

| Molecular Formula | C₁₆H₂₃BrN₂O₄ | Composition specification |

| Molecular Weight | 387.27 g/mol | Physical parameter |

| Harmonized System Code | 2933990090 | Trade classification |

| International Union of Pure and Applied Chemistry Class | Pyrrolidine carboxylate derivative | Chemical category |

Key Structural Motifs and Functional Groups

The molecular architecture of this compound incorporates several distinct functional groups that contribute to its chemical properties and potential reactivity. The tert-butyl carboxylate group represents a crucial structural element, functioning as a protecting group for the pyrrolidine nitrogen while providing steric bulk that influences the compound's conformational preferences. This protecting group is characterized by its acid-labile nature, allowing for selective removal under appropriate conditions while maintaining stability under basic and neutral conditions. The tert-butyl group's bulky structure creates significant steric hindrance around the nitrogen atom, which affects both the compound's reactivity and its ability to participate in various chemical transformations.

The pyrrolidine ring system constitutes a fundamental structural motif that provides both conformational flexibility and chemical reactivity. Pyrrolidine, also known as tetrahydropyrrole, is a saturated five-membered nitrogen heterocycle that exhibits characteristic basicity and nucleophilicity. The ring structure can adopt various conformational states, including envelope and twisted conformations, which influence the spatial arrangement of substituents and the overall molecular geometry. The presence of the carboxylate protecting group at the nitrogen position modifies the electronic properties of the pyrrolidine ring, reducing its basicity and altering its reactivity profile compared to unprotected pyrrolidine derivatives.

The brominated methoxypyridine moiety represents another significant structural element that contributes multiple functional characteristics to the molecule. The pyridine ring provides aromatic stability and electronic properties characteristic of six-membered nitrogen heterocycles, while the specific substitution pattern creates unique reactivity opportunities. The bromine atom at position 5 serves as a potential site for nucleophilic substitution or metal-catalyzed cross-coupling reactions, enabling further structural modification and functionalization. The methoxy group at position 3 provides both electronic and steric effects, influencing the electron density distribution across the pyridine ring and affecting the compound's intermolecular interactions.

| Functional Group | Location | Properties | Chemical Significance |

|---|---|---|---|

| tert-Butyl carboxylate | Pyrrolidine N-1 | Acid-labile protecting group | Controls nitrogen reactivity |

| Pyrrolidine ring | Central core | Conformationally flexible | Provides structural framework |

| Bromine substituent | Pyridine C-5 | Halogen functionality | Enables further functionalization |

| Methoxy group | Pyridine C-3 | Electron-donating substituent | Modulates electronic properties |

| Ether linkage | Connecting bridge | Flexible tether | Allows conformational variation |

Stereochemical Considerations of Pyrrolidine Structures

The stereochemical properties of this compound are fundamentally influenced by the conformational behavior of the pyrrolidine ring system and the spatial arrangement of its substituents. Pyrrolidine rings exhibit characteristic conformational flexibility, adopting various envelope and twisted conformations that are described by pseudorotation parameters including the phase angle and maximum puckering amplitude. The phase angle, which ranges from 0° to 360°, indicates which ring atoms are positioned outside the ring plane, while the maximum puckering amplitude describes the degree of distortion from planarity, typically falling within the range of 35° to 45°. These conformational parameters directly influence the spatial orientation of substituents and affect the compound's chemical reactivity and physical properties.

The substitution pattern at the 3-position of the pyrrolidine ring introduces additional stereochemical complexity through the creation of a chiral center. The presence of the methylene bridge connecting to the pyridine moiety creates the possibility for enantiomeric forms, depending on the absolute configuration at this position. The stereochemical preferences of the pyrrolidine ring are influenced by the nature and size of substituents, with bulky groups typically favoring conformations that minimize steric interactions. The tert-butyl carboxylate group at the nitrogen position provides significant steric bulk that affects the conformational equilibrium and influences the preferred spatial arrangement of the 3-substituent.

Experimental studies of pyrrolidine conformations using nuclear magnetic resonance spectroscopy and density functional theory calculations have demonstrated that substitution patterns significantly affect conformational preferences. The presence of trans-configured substituents on the pyrrolidine ring tends to favor envelope conformations, while cis-configured substituents promote twisted conformations due to steric hindrance effects. The specific conformational behavior of this compound would be expected to reflect these general principles, with the bulky substituent at position 3 influencing the ring's preferred conformation and affecting the overall molecular geometry.

The stereochemical aspects of the compound extend beyond the pyrrolidine ring to include the rotational freedom around the ether linkage connecting the heterocyclic systems. This rotational flexibility allows for multiple conformational states that may exhibit different energy levels and stability profiles. The spatial relationship between the pyrrolidine and pyridine rings can significantly influence the compound's chemical properties, including its ability to participate in intermolecular interactions and its potential for specific binding interactions. Understanding these stereochemical considerations is essential for predicting the compound's behavior in various chemical environments and for designing synthetic strategies that take advantage of its conformational properties.

| Conformational Parameter | Range | Significance | Influence on Properties |

|---|---|---|---|

| Phase angle (P) | 0° - 360° | Ring atom positioning | Substituent orientation |

| Maximum puckering amplitude | 35° - 45° | Planarity deviation | Ring flexibility |

| Envelope conformations | Various | Low-energy states | Preferred geometries |

| Twisted conformations | Various | Alternative states | Steric accommodation |

| Rotational barriers | Variable | Conformational exchange | Dynamic behavior |

Properties

IUPAC Name |

tert-butyl 3-[(5-bromo-3-methoxypyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O4/c1-16(2,3)23-15(20)19-6-5-11(9-19)10-22-14-13(21-4)7-12(17)8-18-14/h7-8,11H,5-6,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVFNKDDXNZPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=C(C=N2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201122986 | |

| Record name | 1,1-Dimethylethyl 3-[[(5-bromo-3-methoxy-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201122986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186311-11-4 | |

| Record name | 1,1-Dimethylethyl 3-[[(5-bromo-3-methoxy-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[[(5-bromo-3-methoxy-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201122986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate

This key intermediate is synthesized from tert-butyl 3-methylpyrrolidine-1-carboxylate by selective bromination of the methyl group.

- Bromination reagent: N-bromosuccinimide (NBS)

- Radical initiator: Azobisisobutyronitrile (AIBN)

- Solvent: Dichloromethane (DCM)

- Temperature: Room temperature

- Reaction type: Radical bromination

Alternatively, the bromomethyl group can be introduced by converting a hydroxymethyl precursor to a mesylate intermediate followed by displacement with bromide ions (NaBr or KBr) under mild basic conditions.

Key Reaction Conditions and Notes:

| Step | Reagent/Condition | Notes |

|---|---|---|

| Bromination | NBS, AIBN, DCM, RT | Radical bromination of methyl group |

| Mesylation + Bromide displacement | Methanesulfonyl chloride, triethylamine, NaBr/KBr, 0–20°C | Maintains stereochemical integrity if chiral precursors used |

Stereochemical control is critical; enantiomerically pure starting materials and low temperature conditions prevent racemization during bromination.

Coupling with 5-bromo-3-methoxypyridin-2-ol

The nucleophilic aromatic substitution to form the ether linkage between the pyrrolidine methylene and the pyridinyl oxygen is performed under basic conditions.

- Base: Potassium carbonate (K2CO3) or sodium tert-butoxide

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF)

- Temperature: 60–100°C

- Reaction time: Overnight to 48 hours

- Dissolve 5-bromo-3-methoxypyridin-2-ol and potassium carbonate in DMF.

- Add tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate.

- Heat the mixture at 60°C and stir overnight.

- Workup involves extraction with ethyl acetate and aqueous washes, followed by drying and purification via silica gel chromatography.

This method achieves high yields (up to 100% in similar systems) and clean conversion to the desired ether product.

Industrial and Scale-Up Considerations

Industrial production follows similar routes but emphasizes:

- Continuous flow reactors to enhance reaction control and safety.

- Automated synthesis for reproducibility.

- Optimization of reaction parameters (temperature, solvent, stoichiometry) to maximize yield and purity.

- Use of inert atmosphere to prevent side reactions.

These adaptations improve scalability and cost-efficiency while maintaining product quality.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield/Notes |

|---|---|---|

| Bromination of tert-butyl 3-methylpyrrolidine-1-carboxylate | NBS, AIBN, DCM, RT | High yield; radical bromination |

| Alternative bromide displacement | MsCl, triethylamine, NaBr/KBr, 0–20°C | Maintains stereochemistry; mild conditions |

| Coupling with 5-bromo-3-methoxypyridin-2-ol | K2CO3, DMF, 60°C, overnight | High yield; nucleophilic substitution |

| Industrial scale-up | Continuous flow, automated synthesis, inert atmosphere | Optimized for efficiency and purity |

Research Findings and Analytical Data

- The nucleophilic substitution reaction proceeds efficiently under mild basic conditions, favoring formation of the ether bond without significant by-products.

- Stereochemical purity is retained when chiral precursors are used, confirmed by chiral HPLC and optical rotation measurements.

- Purification by silica gel chromatography yields the compound as a colorless crystalline solid with high purity.

- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate has been investigated for its potential as a bioactive compound. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.

Key Studies:

- Research has indicated that derivatives of pyrrolidine compounds exhibit various biological activities, including anti-inflammatory and anticancer properties. The incorporation of brominated pyridine moieties enhances the pharmacological profile of these compounds .

Pharmacology

The compound's pharmacological applications are primarily focused on its interaction with specific receptors and enzymes. Studies have shown that compounds with similar structures can act as inhibitors or modulators of biological pathways.

Case Studies:

- A study explored the inhibition of specific kinases involved in cancer signaling pathways, revealing that derivatives of pyrrolidine can effectively inhibit tumor growth in vitro .

Proteomics Research

This compound is utilized in proteomics for the development of specialized reagents that can assist in the identification and quantification of proteins within complex biological samples.

Applications:

- It is marketed as a specialty product for proteomics research, indicating its utility in studies related to protein interactions and modifications .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential drug candidate | Anti-inflammatory and anticancer activities found |

| Pharmacology | Interaction with kinases | Effective tumor growth inhibition observed |

| Proteomics Research | Specialized reagents for protein studies | Useful in protein identification and quantification |

Mechanism of Action

The mechanism of action of tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and commercial availability:

Key Comparative Insights

In contrast, analogs with 3-iodo or 3-formyl groups exhibit distinct electronic profiles—iodo enhances halogen bonding, while formyl introduces a reactive site for conjugation . The dimethoxymethyl substituent (in the analog from ) increases steric hindrance, which may reduce binding affinity in enzyme-active sites compared to the smaller methoxy group.

Synthetic Utility :

- The 5-bromo position is a common handle for cross-coupling reactions (e.g., Suzuki-Miyaura). Analogs like the 3-iodo variant (CAS: 1186311-10-3) offer alternative sites for further functionalization .

- The 3-formyl derivative (from ) is particularly useful for Schiff base formation or reductive amination, enabling rapid diversification in lead optimization .

The Boc-protected pyrrolidine core is critical for metabolic stability .

Commercial and Practical Considerations: The target compound and its iodo analog are priced identically ($400/g), but the higher molecular weight of the iodo variant increases molar cost.

Biological Activity

Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate (CAS No. 1186311-11-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula: CHBrNO

- Molecular Weight: 387.27 g/mol

- CAS Number: 1186311-11-4

- MDL Number: MFCD12922762

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications, particularly in the realm of neuropharmacology and cancer treatment.

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in neurodegenerative diseases, particularly those related to amyloid beta aggregation, which is a hallmark of Alzheimer's disease. In vitro studies suggest that it may reduce the formation of toxic aggregates by modulating the activity of β-secretase and acetylcholinesterase .

- Antiproliferative Effects : Preliminary studies indicate that this compound exhibits antiproliferative effects on various cancer cell lines. This activity may be attributed to its ability to interfere with cell signaling pathways that regulate growth and apoptosis .

Data Table of Biological Activities

Neuroprotective Study

In a study examining the neuroprotective effects against amyloid beta-induced toxicity, this compound was administered to astrocyte cultures. Results demonstrated a significant reduction in TNF-α levels and oxidative stress markers, suggesting a protective role against neuroinflammation and cell death .

Anticancer Efficacy

A series of experiments were conducted on various cancer cell lines to assess the compound's antiproliferative properties. The results indicated that treatment with the compound led to a marked decrease in cell viability, with IC50 values demonstrating effectiveness in the low micromolar range. These findings suggest potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : A common approach involves coupling reactions between brominated pyridine derivatives and pyrrolidine intermediates. For example, tert-butyl-protected pyrrolidine derivatives can react with 5-bromo-3-methoxypyridin-2-ol under nucleophilic substitution conditions. Key reagents include triethylamine (as a base) and dichloromethane (DCM) as the solvent, with reactions typically conducted at 0–20°C to minimize side reactions .

- Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of the pyridine derivative relative to the pyrrolidine precursor) and reaction time (12–24 hours) can improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Characterization :

- NMR Spectroscopy : and NMR are essential for verifying the pyrrolidine ring substitution pattern and the methoxy/bromo substituents on the pyridine moiety.

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., expected [M+H] at 388.17 for CHBrNO) .

- HPLC : Purity >95% is achievable using reversed-phase C18 columns with acetonitrile/water mobile phases .

Q. What safety precautions are necessary when handling this compound?

- Guidelines :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in a cool, dry place away from heat sources (P210) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for isomers or synthetic intermediates?

- Case Study : In synthesizing analogs, discrepancies in NMR chemical shifts (e.g., pyrrolidine ring protons at δ 3.1–3.5 ppm vs. δ 2.8–3.0 ppm) may arise from stereochemical differences. Use 2D NMR (COSY, NOESY) to distinguish between cis/trans isomers .

- Data Validation : Cross-reference with computational chemistry tools (e.g., DFT calculations for predicted NMR shifts) or compare with structurally validated analogs from literature .

Q. What strategies improve the scalability of its synthesis while maintaining high enantiomeric excess?

- Catalytic Approaches : Use chiral catalysts (e.g., (R)-BINOL-derived phosphoric acids) in asymmetric alkylation steps to achieve >90% enantiomeric excess .

- Process Optimization : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large-scale purification. This reduced purification time by 40% in a related pyrrolidine derivative synthesis .

Q. How is this compound utilized in medicinal chemistry, particularly as a precursor for bioactive molecules?

- Applications :

- Kinase Inhibitors : The bromopyridine moiety serves as a halogen-bonding domain in ATP-competitive inhibitors.

- Prodrug Design : The tert-butyl carbamate group enhances solubility and enables controlled release of active amines under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.